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Welcome to the technical support center for Focused lon Beam Scanning Electron Microscopy
(FIB-SEM). This resource is designed for researchers, scientists, and drug development
professionals to troubleshoot and prevent common artifacts encountered during FIB-SEM
imaging.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your FIB-SEM
experiments.

Issue: Vertical lines or "curtains" are obscuring the milled face of my cross-section.

Cause: This artifact, known as the "curtaining effect" or "streaking," is one of the most common
challenges in FIB-SEM. It arises from non-uniform milling rates across the sample.[1][2][3] This
can be caused by variations in material density, crystallography, or surface topography.[2][4][5]
[6] For instance, milling through materials with different hardness or porous samples can lead
to significant curtaining.[2][4]

Solutions:
e Sample Preparation:

o Protective Layer: Deposit a protective layer of a smooth, homogenous material (e.g.,
platinum) using a gas injection system (GIS) on the sample surface before milling.[4][5][6]
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This helps to create a more uniform surface for the ion beam to interact with.

o Resin Embedding: For porous samples, embedding in resin can fill the pores and reduce
the likelihood of curtaining.[4]

e Milling Parameters:

o Lower lon Beam Current: Use lower ion beam currents for the final polishing steps of the
cross-section.[4][6]

o Rocking Stage/Goniometer Stage: Employ a rocking or goniometer stage that tilts the
sample during milling.[2][4][5][7][8] This constantly changes the angle of incidence of the
ion beam, averaging out the differential milling rates. Some systems offer a "spin mill"
technique for uniform large-area milling.[2]

o Alternating Angle Milling: A simple modification to the acquisition protocol using alternating
+2° angled milling can significantly reduce streaking artifacts without requiring hardware
redesign.[3]

e Post-Processing:

o Software Correction: Use image processing algorithms to computationally remove
curtaining artifacts from an image stack.[1][5][7][8]

Issue: My images have bright patches, are distorted, or appear to drift.

Cause: These are classic signs of "charging,” which occurs when the number of incoming
electrons from the beam is greater than the number of electrons leaving the non-conductive
sample.[9][10] This build-up of negative charge deflects the primary electron beam, leading to a
variety of image artifacts.[9][10][11]

Solutions:
e Improve Sample Conductivity:

o Conductive Coating: The most common solution is to coat the sample with a thin layer of a
conductive material, such as gold, platinum, or carbon.[9][12][13]
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o Grounding: Ensure the sample is properly grounded to the sample holder using conductive
tape or paint.[13]

e Adjust Imaging Parameters:

o Lower Accelerating Voltage (kV): Reducing the accelerating voltage (typically to between 2
and 5 kV) can help balance the charge on the sample surface.[9][10]

o Lower Beam Current: Reducing the electron beam current decreases the number of
electrons hitting the sample, thus reducing the charging effect.[9]

e Environmental SEM (ESEM):

o Low Vacuum Mode: Using an ESEM or a low-vacuum SEM introduces a small amount of
gas into the chamber. This gas gets ionized by the electron beam, and the positive ions
are attracted to the charged areas of the sample, neutralizing the negative charge.[9][14]

o Charge Neutralization:

o Some FIB-SEM systems have dedicated charge neutralizers that flood the sample surface
with low-energy ions or electrons to counteract charging.[15]

Issue: | see material deposited on areas | did not intend to mill.

Cause: This is known as "redeposition," where sputtered material from the milling process
deposits back onto the sample surface.[16][17] This is more prevalent when using high ion
beam currents, milling in confined areas like trenches, or working with materials that have a
high sputter rate.[16][17]

Solutions:
» Milling Strategy:

o Milling Direction: Anticipate the area of redeposition, which is typically behind the milled
pattern relative to the beam direction.[16]

o Parallel Milling for J-cuts: When preparing TEM lamellae, perform J-cuts in a parallel mode
to avoid redeposition into the previously milled area.[16]
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e Gas-Assisted Etching (GAE):
o The use of GAE can significantly reduce redeposition artifacts.[17]
e Protective "Umbrella" Method:

o A masking technique using standard FIB-SEM equipment can protect specific surfaces
from redeposition and ion implantation.[18]

e Milling Parameters:

o Lower lon Beam Current: Use less aggressive milling conditions, especially for the final
steps.[6]

o Avoid Over-milling: Be careful not to mill beyond the region of interest to avoid sputtering
underlying materials.[6]

Issue: My sample appears melted, deformed, or has altered crystalline structure.

Cause: The high-energy ion and electron beams can cause various forms of "beam damage" to
the sample. This includes:

e Heating: The energy from the beam can cause localized heating, leading to melting or
deformation, especially in soft materials like polymers and biological specimens.[9][19][20]

e Amorphization: The ion beam can destroy the crystalline structure of a material, rendering it
amorphous.[6][21] This is a known issue for materials like silicon.[6]

e lon Implantation: lons from the beam (typically Gallium) can be implanted into the sample,
altering its composition and properties.[6][18][21][22]

e Phase Transformation: The ion beam interaction can induce a phase change in some
materials, for example, from austenite to ferrite in stainless steel.[6]

Solutions:

e Cryo-FIB/SEM:
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o Cooling the sample to cryogenic temperatures (e.g., -130°C) is a very effective way to
minimize beam-induced damage, especially for soft and biological materials.[19][20] It
prevents melting, deformation, and bubbling.[19]

e Milling Parameters:

o Lower Beam Currents and Voltages: Use lower ion beam currents and accelerating
voltages, especially for final polishing steps, to reduce the energy imparted to the sample.
[61[23]

o Low-Energy Final Polish: A final polishing step with a low-energy ion beam can help
remove the damaged layer created by higher-energy milling.[23]

e Protective Coating:

o A platinum layer can help to dissipate heat and protect the underlying sample from direct
ion impact.[22][23]

 Different lon Species:

o For sensitive materials, using different ion species like Xenon, Argon, or Oxygen can
provide optimal milling with less damage compared to Gallium.[2]

e Femtosecond Lasers:

o For removing large volumes of material, an integrated femtosecond laser can ablate
material quickly with minimal thermal damage to the surrounding area.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts in FIB-SEM imaging?

Al: The most frequently encountered artifacts include the curtaining effect (vertical striations),
charging (bright spots and image drift), redeposition of sputtered material, and various forms of
beam damage such as heating, amorphization, and ion implantation.[1][21] Contamination from
hydrocarbons in the chamber and edge effects (unnaturally bright edges) are also common.[9]
[12]
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Q2: How can | minimize curtaining on a heterogeneous sample?

A2: For samples containing materials with different milling rates, several strategies can be
employed. Depositing a thick, uniform protective layer is a crucial first step.[5][6] Using a
rocking stage or alternating the milling angle helps to average out the milling rate differences.
[2][3] Finally, a gentle, low-current polishing step can clean up the face of the cross-section.[4]

Q3: My sample is non-conductive. What is the best way to prepare it for FIB-SEM?

A3: For non-conductive samples, the primary goal is to prevent charging. This is typically
achieved by sputter-coating the sample with a thin layer of a conductive material like gold,
platinum, or carbon.[9][13] It is also critical to ensure a good conductive path from the coated
surface to the SEM stub using conductive adhesives.

Q4: What is the purpose of a platinum gas injection system (GIS)?

A4: A platinum GIS is used to deposit a protective layer on the region of interest before milling.
This layer serves multiple purposes: it protects the sample surface from ion beam damage,
reduces the curtaining effect by providing a uniform material for the initial milling, and can help
to dissipate charge.[4][22]

Q5: When should | consider using Cryo-FIB/SEM?

A5: Cryo-FIB/SEM is highly recommended for beam-sensitive materials. This includes soft
materials like polymers, biological specimens, and certain battery materials.[19][20] The
cryogenic temperatures prevent artifacts such as melting, deformation, and bubbling that can
occur at room temperature due to beam-induced heating.[19]

Quantitative Data Summary
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] Recommended
Artifact Key Parameter . Notes
Value/Setting
Effective for reducing
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(kV) conductive samples.
[10]
Low ion beam
. currents for final
Beam Damage Polishing Beam o
_ _ 100 - 300 pA polishing can reduce
(Biological) Current
the damaged layer.
[23]
o Higher currents can
Beam Damage Rough Milling Beam o
] ) 5-7nA be used for initial
(Biological) Current o
rough milling.[23]
A small tilt alternation
o Alternating Milling can significantly
Curtaining +2° ]
Angle reduce streaking
artifacts.[3]
Effective temperature
for minimizing beam
Cryo-FIB/SEM Sample Temperature -130°C

damage in sensitive

samples.[19]

Experimental Protocols

Protocol 1: Standard Conductive Coating for Non-Conductive Samples

o Sample Mounting: Securely mount the dry sample onto an SEM stub using double-sided

carbon tape or a suitable adhesive.[24][25]

o Glove Usage: Always wear gloves when handling the sample and holder to prevent
contamination.[9][24][25]
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o Sputter Coater Setup: Place the mounted sample into a sputter coater. Ensure the chamber
is clean.

o Pump Down: Evacuate the sputter coater chamber to the recommended vacuum level.

o Coating: Sputter a thin (typically 5-10 nm) layer of a conductive material (e.g., gold, platinum,
or carbon) onto the sample. The coating time and current will depend on the material and the
sputter coater model.

e Grounding Check: After coating, ensure there is a continuous conductive path from the
sample surface to the SEM stub. This can be verified with a multimeter or by carefully
applying conductive paint to bridge any gaps.

o Loading: Carefully load the coated sample into the FIB-SEM chamber.
Protocol 2: Cryo-FIB/SEM for Beam-Sensitive Samples

o Sample Freezing: Rapidly freeze the sample using a suitable cryogen (e.g., liquid nitrogen
slush, liquid ethane) to vitrify the water content and prevent crystalline ice formation.

e Cryo-Transfer: Transfer the frozen sample to a cryo-stage within the FIB-SEM preparation
chamber under vacuum and at cryogenic temperatures.

» Sublimation (Optional): A controlled sublimation step can be performed to remove any
surface frost that may have accumulated.

e Cryo-Coating: Apply a conductive coating at cryogenic temperatures to prevent charging.

o Transfer to Main Chamber: Transfer the sample to the main FIB-SEM chamber, maintaining
it at cryogenic temperature throughout the process.[19]

e Milling and Imaging: Perform FIB milling and SEM imaging while the sample is held at a
constant cryogenic temperature (e.g., -130°C).[19] This minimizes heat-related artifacts.[19]

Visualizations
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Caption: A workflow diagram for troubleshooting common FIB-SEM artifacts.
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Caption: Logical relationships between causes and solutions for the curtaining artifact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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